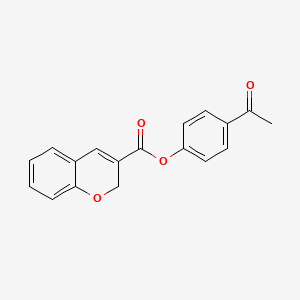

4-acetylphenyl 2H-chromene-3-carboxylate

Description

4-Acetylphenyl 2H-chromene-3-carboxylate is a chromene-based derivative characterized by a 2H-chromene core substituted with a carboxylate ester group at position 3 and a 4-acetylphenyl moiety. Chromenes (benzopyrans) are heterocyclic compounds with a fused benzene and pyran ring system, widely studied for their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties . The synthesis of 2H-chromene-3-carboxylates typically involves Knoevenagel condensation between active methylene compounds (e.g., malononitrile or ethyl acetoacetate) and substituted salicylaldehydes, followed by esterification or functionalization of the aryl group . The acetyl group at the para position of the phenyl ring in this compound introduces electron-withdrawing effects, which may influence reactivity, stability, and biological interactions compared to other substituents.

Properties

Molecular Formula |

C18H14O4 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(4-acetylphenyl) 2H-chromene-3-carboxylate |

InChI |

InChI=1S/C18H14O4/c1-12(19)13-6-8-16(9-7-13)22-18(20)15-10-14-4-2-3-5-17(14)21-11-15/h2-10H,11H2,1H3 |

InChI Key |

PXRQIVPIGYMVFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-acetylphenyl 2H-chromene-3-carboxylate typically involves the formation of the chromene ring through cyclization reactions. One common method involves the reaction of 4-acetylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts like piperidine or sodium ethoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

4-acetylphenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

4-acetylphenyl 2H-chromene-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and cellular pathways.

Pharmaceutical Industry: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-acetylphenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as cyclooxygenase, leading to anti-inflammatory effects . It can also interact with DNA and proteins, disrupting cellular processes and leading to anticancer activity . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromene-3-carboxylate derivatives vary in substituents on the chromene core and the phenyl ester group. Below is a comparative analysis of key analogs:

Substituent Effects on Antioxidant Activity

- Compound 90 (4-Methoxyphenyl 2H-chromene-3-carboxylate): Substitution with an electron-donating –OCH₃ group on the phenyl ring enhances DPPH radical scavenging activity (IC₅₀: 18.7 µM) due to improved resonance stabilization of the phenoxyl radical .

- 4-Acetylphenyl 2H-chromene-3-carboxylate: The acetyl (–COCH₃) group is electron-withdrawing, which may reduce radical scavenging efficiency compared to –OCH₃.

- Compound 91 (4-Hydroxyphenyl 2H-chromene-3-carboxylate) : Exhibits superior hydroxyl radical scavenging (IC₅₀: 12.3 µM), attributed to the –OH group’s hydrogen-donating capability .

Table 1: Antioxidant Activity of Chromene-3-carboxylate Derivatives

| Compound | Substituent | DPPH IC₅₀ (µM) | Hydroxyl IC₅₀ (µM) | ABTS IC₅₀ (µM) |

|---|---|---|---|---|

| 90 | 4-OCH₃ | 18.7 | 24.5 | 30.2 |

| 91 | 4-OH | 22.1 | 12.3 | 28.9 |

| 92 | 4-NO₂ | 35.6 | 38.9 | 15.4 |

Substituent Effects on Lipophilicity

Lipophilicity (log k) influences bioavailability and membrane permeability:

- 4-Acetylphenyl derivative : The acetyl group may lower log k compared to alkyl chains but higher than polar groups (–OH, –OCH₃).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.